1-Phenyl-3-(2-chloro-styryl)-5-(2-chloro-phenyl)-pyrazolin

Description

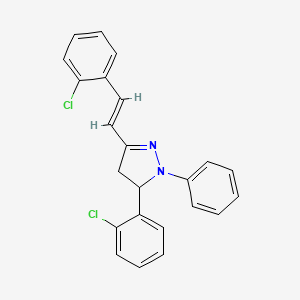

1-Phenyl-3-(2-chloro-styryl)-5-(2-chloro-phenyl)-pyrazolin (CAS: 2256-20-4) is a pyrazoline derivative with the molecular formula C₂₃H₁₈Cl₂N₂ and a molecular weight of 393.31 g/mol . Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, known for their diverse applications in optoelectronics, pharmaceuticals, and materials science. The compound features a 2-chloro-styryl substituent at position 3 and a 2-chlorophenyl group at position 5, which confer distinct electronic and steric properties. Its rigid, π-conjugated structure makes it suitable for charge-transfer applications, particularly in doped polymer memory devices .

Properties

Molecular Formula |

C23H18Cl2N2 |

|---|---|

Molecular Weight |

393.3 g/mol |

IUPAC Name |

3-(2-chlorophenyl)-5-[(E)-2-(2-chlorophenyl)ethenyl]-2-phenyl-3,4-dihydropyrazole |

InChI |

InChI=1S/C23H18Cl2N2/c24-21-12-6-4-8-17(21)14-15-18-16-23(20-11-5-7-13-22(20)25)27(26-18)19-9-2-1-3-10-19/h1-15,23H,16H2/b15-14+ |

InChI Key |

RGEREJNBGBQLQN-CCEZHUSRSA-N |

Isomeric SMILES |

C1C(N(N=C1/C=C/C2=CC=CC=C2Cl)C3=CC=CC=C3)C4=CC=CC=C4Cl |

Canonical SMILES |

C1C(N(N=C1C=CC2=CC=CC=C2Cl)C3=CC=CC=C3)C4=CC=CC=C4Cl |

Origin of Product |

United States |

Preparation Methods

Claisen–Schmidt Condensation to Form Enones

A common first step in the synthesis involves the Claisen–Schmidt condensation between an aryl aldehyde and a ketone such as pinacolone, catalyzed by aqueous potassium hydroxide (KOH) in methanol. This reaction yields α,β-unsaturated ketones (enones), which serve as key intermediates for pyrazoline formation.

| Step | Reactants | Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | Pinacolone + Aryl aldehyde | 10% aq KOH, MeOH | α,β-Unsaturated enone |

Cyclization with Aryl Hydrazines to Form Pyrazolines

The enones are then reacted with aryl hydrazine hydrochlorides under reflux in ethanol or a mixture of ethanol and chloroform, leading to the formation of 1,3,5-trisubstituted pyrazolines. This step is typically carried out under inert atmosphere to prevent oxidation.

| Step | Reactants | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2 | Enone + Aryl hydrazine HCl | Reflux, ethanol, inert atmosphere | 1,3,5-Trisubstituted pyrazoline | 70-77 |

Functionalization with Chloroacetyl Chloride

To introduce the 2-chloro substituent on the pyrazoline ring, the pyrazoline intermediate is reacted with chloroacetyl chloride in dry toluene with triethylamine as a base at low temperature (ice bath). The reaction mixture is stirred for several hours at room temperature, yielding the chloroacetylated pyrazoline derivative.

| Step | Reactants | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3 | Pyrazoline + Chloroacetyl chloride + Et3N | Dry toluene, ice bath, RT stirring | 1-(Chloroacetyl)-3,5-diaryl-2-pyrazoline | ~46 |

Specific Preparation of 1-Phenyl-3-(2-chloro-styryl)-5-(2-chloro-phenyl)-pyrazoline

The target compound involves substitution of the pyrazoline ring at position 1 with a phenyl group, at position 3 with a 2-chlorostyryl group, and at position 5 with a 2-chlorophenyl group. The synthetic route integrates the general methods described above with specific modifications to introduce the 2-chloro substituents.

Synthesis of the 2-Chlorostyryl Intermediate

The 2-chlorostyryl moiety can be introduced via a Wittig or Knoevenagel condensation reaction between 2-chlorobenzaldehyde and an appropriate phosphonium ylide or active methylene compound to yield the 2-chlorostyryl aldehyde or enone intermediate.

Pyrazoline Ring Formation via Hydrazine Condensation

The 2-chlorostyryl enone intermediate is reacted with phenyl hydrazine hydrochloride to form the pyrazoline ring. This reaction is conducted in ethanol under reflux, often in the presence of acid catalysts such as concentrated hydrochloric acid or glacial acetic acid to facilitate cyclization.

Alternative Cross-Coupling Approaches

Recent advances include copper-catalyzed cross-coupling reactions of pyrazoles with styrylboronic acids to introduce styryl groups at specific positions on the pyrazole ring. For example, the use of recyclable Cu-exchanged fluorapatite catalysts under base-free conditions has been demonstrated to efficiently yield styrylpyrazoles with moderate to good yields (~70%).

Analytical Data and Characterization

The synthesized pyrazoline derivatives, including 1-Phenyl-3-(2-chloro-styryl)-5-(2-chloro-phenyl)-pyrazoline, are typically characterized by:

- Melting Point (m.p.) : Provides purity indication; e.g., 130–132 °C for related chloroacetyl pyrazolines.

- FT-IR Spectroscopy : Characteristic absorption bands for C=O (~1757 cm⁻¹), C=N (~1665 cm⁻¹), and aromatic C=C (~1443 cm⁻¹).

- 1H NMR Spectroscopy : Signals corresponding to pyrazoline ring protons, aromatic protons, and substituents; e.g., doublets and multiplets in the 3.1–8.1 ppm range.

- Elemental Analysis : Confirms composition consistent with calculated values for C, H, N, and Cl content.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-(2-chloro-styryl)-5-(2-chloro-phenyl)-pyrazolin can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can lead to the formation of dihydropyrazoline derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

Oxidation: Pyrazole derivatives.

Reduction: Dihydropyrazoline derivatives.

Substitution: Various substituted pyrazoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(2-chloro-styryl)-5-(2-chloro-phenyl)-pyrazolin would depend on its specific application. In biological systems, it might interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Pyrazoline Derivatives

Structural Modifications and Electronic Properties

Pyrazoline derivatives exhibit tunable optoelectronic properties depending on substituent position and electronic nature (electron-donating or electron-withdrawing). Below is a comparative analysis:

Key Findings :

- Electron-withdrawing groups (e.g., Cl) at position 3 and 5 reduce fluorescence intensity but improve charge-trapping capabilities, as seen in the target compound .

- Electron-donating groups (e.g., methyl, diethylamino) enhance fluorescence quantum yields and redshift emission wavelengths due to improved charge transfer .

Physicochemical and Toxicological Profiles

- Melting Points: Diethylamino-substituted pyrazolines melt at 157–161°C , while chloro-substituted analogs (e.g., 1-(2-chlorophenyl)-3-methyl-2-pyrazolin-5-one) have higher thermal stability due to halogen interactions .

- Toxicity: Chloro and styryl groups may increase toxicity compared to methyl or amino derivatives. For example, LD₅₀ values for structurally similar pyrazolines range from 108 mg/kg (ipr-mus) to 263 mg/kg (scu-mus) .

Biological Activity

1-Phenyl-3-(2-chloro-styryl)-5-(2-chloro-phenyl)-pyrazolin, a pyrazole derivative with the CAS number 2256-20-4, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by two chlorophenyl groups and a styryl moiety, suggests a diverse range of biological interactions. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C23H18Cl2N2

- Molecular Weight : 393.31 g/mol

- CAS Number : 2256-20-4

Biological Activity Overview

The biological activity of this compound has been investigated through various studies, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Apoptosis induction |

| HeLa (Cervical Cancer) | 30 | Cell cycle arrest |

| A549 (Lung Cancer) | 20 | Inhibition of proliferation |

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory effects in vitro. It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2 and IL-6.

| Assay | Effect | Reference |

|---|---|---|

| COX-2 Inhibition | IC50 = 15 µM | Study on inflammatory mediators |

| IL-6 Production | Reduced by 50% | Cytokine release assay |

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this pyrazole derivative exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal effect |

| Candida albicans | 64 µg/mL | Fungicidal effect |

Case Studies

- Study on Anticancer Effects : A recent investigation assessed the efficacy of this compound in MCF-7 breast cancer cells. Results indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways.

- Anti-inflammatory Mechanism Exploration : Another study focused on the compound's ability to modulate inflammatory responses in RAW264.7 macrophages. The findings revealed that it effectively suppressed LPS-induced TNF-alpha secretion, highlighting its potential use in treating inflammatory diseases.

- Antimicrobial Evaluation : A comprehensive evaluation of the compound's antimicrobial properties was conducted against clinical isolates of Staphylococcus aureus and Candida albicans. The results demonstrated promising inhibitory effects, suggesting its application in treating infections caused by these pathogens.

Q & A

Q. What are the standard synthetic protocols for 1-phenyl-3-(2-chloro-styryl)-5-(2-chloro-phenyl)-pyrazolin, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via cyclocondensation of substituted chalcones with hydrazine derivatives. For example, refluxing 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione with phenylhydrazine in ethanol/acetic acid (7:3 v/v) at 80°C for 7 hours yields pyrazoline derivatives . Optimization involves adjusting solvent polarity, temperature, and stoichiometry. Purity is enhanced using silica gel column chromatography followed by recrystallization in ethanol (yield ~45%) .

Q. How is structural characterization of this pyrazoline derivative performed, and what spectroscopic techniques are critical?

Methodological Answer: Key techniques include:

- NMR : and NMR to confirm substituent positions and aromatic proton environments.

- FT-IR : Peaks at 1600–1650 cm indicate C=N stretching in the pyrazoline ring .

- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 16.83° between pyrazole and methoxyphenyl groups) and hydrogen-bonding networks (e.g., O–H···N interactions) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns.

Q. What biological activities are associated with this compound, and how are they screened experimentally?

Methodological Answer: Pyrazolines exhibit antibacterial, antifungal, and antioxidant properties. Assays include:

- Antimicrobial testing : Agar diffusion against Staphylococcus aureus and Escherichia coli .

- Antioxidant activity : DPPH radical scavenging (IC values compared to ascorbic acid) .

- Cytotoxicity : MTT assays on human cancer cell lines (e.g., HepG2 or MCF-7) .

Advanced Research Questions

Q. How do crystallographic data resolve contradictions in spectroscopic interpretations of this compound?

Methodological Answer: X-ray diffraction provides unambiguous evidence for:

- Bond lengths : C–N (1.33–1.37 Å) and C–C (1.39–1.42 Å) in the pyrazoline ring .

- Torsional angles : Dihedral angles between substituent phenyl groups (e.g., 48.97° between pyrazole and chlorophenyl rings) .

These data clarify ambiguities in NMR assignments, such as overlapping aromatic proton signals.

Q. Table 1: Selected Crystallographic Parameters

| Parameter | Value (Å/°) |

|---|---|

| C–N (pyrazoline) | 1.35 ± 0.02 |

| C–C (aromatic) | 1.39 ± 0.03 |

| Dihedral angle | 16.83°–51.68° |

Q. What computational methods are used to predict the compound’s reactivity and ligand-protein interactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .

- Molecular docking (e.g., MOE software) : Simulates binding to targets like cyclooxygenase-2 (COX-2) or bacterial gyrase . Parameters include Gibbs free energy (ΔG) and binding affinity (kcal/mol).

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. How can synthetic byproducts or isomers be identified and separated during purification?

Methodological Answer:

- HPLC : Reverse-phase C18 column with acetonitrile/water (70:30) mobile phase; retention times distinguish isomers .

- TLC : Silica gel GF plates with ethyl acetate/hexane (1:1) to monitor reaction progress .

- Crystallographic polymorphism analysis : Identifies crystal packing variations (e.g., monoclinic vs. orthorhombic systems) .

Q. What strategies mitigate discrepancies in biological activity data across studies?

Methodological Answer:

- Standardized protocols : Use CLSI guidelines for antimicrobial assays to minimize variability .

- Positive controls : Compare to known inhibitors (e.g., ciprofloxacin for antibacterial tests) .

- Dose-response curves : Calculate EC values with 95% confidence intervals to ensure reproducibility .

Data Contradiction Analysis

Q. How are conflicting results in spectroscopic vs. crystallographic data addressed?

Methodological Answer:

- NMR/X-ray cross-validation : If NMR suggests planar geometry but X-ray shows puckered pyrazoline rings, prioritize crystallographic data due to higher resolution .

- Dynamic effects : NMR may average rapid conformational changes, while X-ray captures static structures. Use variable-temperature NMR to probe dynamics .

Q. What experimental controls are essential when evaluating antioxidant activity to avoid false positives?

Methodological Answer:

- Blank subtraction : Measure absorbance of DPPH solution without the compound to account for solvent effects .

- Metal chelation tests : Use EDTA to rule out metal ion interference in radical scavenging .

- Interference controls : Test compounds for intrinsic absorbance at 517 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.